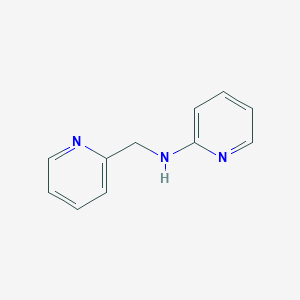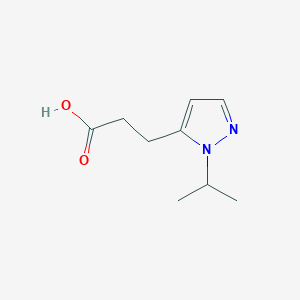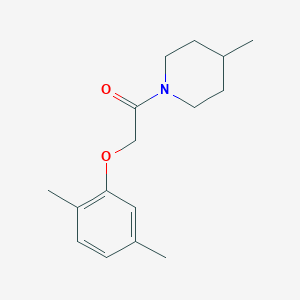![molecular formula C13H12N4OS B2726146 (E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173404-15-3](/img/structure/B2726146.png)
(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Novel analogs of this compound and its derivatives have shown promising antibacterial activity, especially against bacteria such as Staphylococcus aureus and Bacillus subtilis. The synthesis of these compounds involves reacting certain precursors with p-substituted benzaldehydes, with their structures confirmed through various spectral data. Their antibacterial activity is highlighted by their minimal inhibitory concentrations (MIC) against these pathogens, indicating their potential as antibacterial agents without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Cytotoxicity Studies
Research on derivatives of the compound has also included studies on their cytotoxic activity against various cancer cell lines. For example, some derivatives have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of these compounds in cancer research (Hassan et al., 2014).
Corrosion Inhibition
Another fascinating application is in the field of corrosion inhibition. A specific derivative was synthesized and found to significantly inhibit mild steel corrosion in acidic solutions, demonstrating an inhibition efficiency of up to 96.5% at certain concentrations. This suggests its utility in protecting metals from corrosion, which has vast implications in industrial applications (Al-amiery et al., 2013).
Molecular Docking and Spectroscopic Studies
Spectroscopic and molecular docking studies have been conducted on certain derivatives to evaluate their potential as anti-diabetic agents. These studies have provided insights into the structural determinants of activity, suggesting that these compounds could be designed as potential therapeutic agents (Karrouchi et al., 2021).
Photosynthetic Electron Transport Inhibition
Derivatives of this compound have also been explored as potential inhibitors of photosynthetic electron transport. Such studies are crucial in the development of new herbicides, as they target the photosynthetic mechanism of weeds, providing a pathway for the development of novel agricultural chemicals (Vicentini et al., 2005).
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-16-9-5-3-4-6-11(9)19-13(16)15-12(18)10-7-8-14-17(10)2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEMTQLFNFLXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)
![(11Z)-N-(4-fluorophenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2726066.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)

![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)


![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)

![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)
